![molecular formula C12H13N3O4S B2687321 3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole CAS No. 866043-22-3](/img/structure/B2687321.png)
3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole
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Description
“3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole” is a chemical compound with the molecular formula C12H13N3O4S. It has a molecular weight of 295.31 .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole” consists of a five-membered isoxazole ring with a methyl group at the 3rd position and a complex sulfonyl-amino-carbonyl-amino group at the 5th position .Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse. For instance, the use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .Scientific Research Applications
Drug Discovery
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Anticancer Applications
Isoxazole derivatives have shown potential as anticancer agents . The core structure of isoxazole has been found in many drugs that act as potential HDAC inhibitors .
Antibacterial and Antimicrobial Applications
Isoxazole derivatives have demonstrated antibacterial and antimicrobial activity . For instance, some 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles have emerged as good antifungals .
Antioxidant Applications
Isoxazole derivatives have also shown antioxidant activity . This makes them potential candidates for the development of drugs to combat oxidative stress-related diseases.
Neurological Applications
Isoxazole derivatives have been found in drugs such as muscimol and ibotenic acid, which act on the GABA and NMDA receptors respectively . This suggests potential applications in the treatment of neurological disorders.
Anti-inflammatory Applications
Isoxazole derivatives have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Immunosuppressant Applications
Isoxazole derivatives have been found in drugs such as leflunomide, which acts as an immunosuppressant agent . This suggests potential applications in the treatment of autoimmune diseases.
β-catenin Targeting
3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-3-5-10(6-4-8)20(17,18)15-12(16)13-11-7-9(2)14-19-11/h3-7H,1-2H3,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZQFHFUVRGPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666236 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole |
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